2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one
Description
2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one is a synthetic heterocyclic compound featuring a benzopyran-4-one (coumarin-like) core substituted with methyl groups at positions 2 and 3, and a 2-(methylamino)-1,3-thiazol-4-yl moiety at position 6. The benzopyran-4-one scaffold is structurally analogous to coumarin derivatives, which are known for diverse biological activities, including anticoagulant and anti-inflammatory effects . The methylamino group on the thiazole may influence solubility and steric accessibility.
Properties
CAS No. |
820967-11-1 |
|---|---|
Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,3-dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]chromen-4-one |
InChI |
InChI=1S/C15H14N2O2S/c1-8-9(2)19-13-5-4-10(6-11(13)14(8)18)12-7-20-15(16-3)17-12/h4-7H,1-3H3,(H,16,17) |
InChI Key |
LTYBNCXUYQIGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C3=CSC(=N3)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Formation of the Thiazole Ring: The thiazole ring can be constructed through the cyclization of a suitable thioamide with an α-haloketone.
Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one exhibits promising anticancer properties. For instance, compounds derived from thiazole scaffolds have been shown to inhibit cancer cell proliferation in various in vitro assays. One study reported that derivatives with similar structural motifs displayed significant cytotoxicity against leukemia and central nervous system cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential. Specifically, it has shown activity against enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant targets in the treatment of Alzheimer’s disease and type 2 diabetes mellitus, respectively . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance inhibitory potency.
Therapeutic Applications
Given its diverse biological activities, 2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one holds potential for development into therapeutic agents for several conditions:
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer drug.
- Neurological Disorders : Its action as an acetylcholinesterase inhibitor suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and methylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on core architecture, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity: The target compound’s benzopyran-4-one core differs from Famotidine’s dual thiazole system , the benzothiazole in 3Z4 , and the coumarin-pyrimidinone hybrids in .
Substituent Effects: The methylamino-thiazole group in the target compound contrasts with Famotidine’s diaminomethylidene-sulfamoyl substituents, which are critical for H₂ receptor binding . The simpler thiazole substitution in the target may reduce steric hindrance compared to 3Z4’s bulky benzothiazole-phenylpyrazolone system .
Molecular Weight and Complexity: The target compound (MW ~299) is smaller than Famotidine (337) and significantly less complex than 3Z4 (546) or coumarin-pyrimidinone derivatives (~600). Lower molecular weight may improve bioavailability but reduce target specificity.
Functional Group Interactions: Thiazole and benzothiazole moieties introduce sulfur and nitrogen atoms, enabling hydrogen bonding and metal coordination.
Discussion of Structural Implications
- Electronic Properties : The thiazole ring in the target compound contributes electron-deficient character, whereas benzothiazole (3Z4) offers extended conjugation. This difference may influence redox behavior or binding to electron-rich biological targets.
- Synthetic Accessibility : The target’s simpler structure (vs. multi-heterocyclic derivatives in ) may streamline synthesis and modification .
Biological Activity
2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its antitumor and antimicrobial activities, as well as its mechanism of action.
The compound has the following chemical structure and properties:
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.35 g/mol
- CAS Number : 820967-11-1
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The biological activity was evaluated using various human cancer cell lines, including lung cancer models such as A549 and HCC827. The findings indicate that:
- Cell Viability Assays : The compound exhibited significant cytotoxic effects, with IC50 values indicating potent inhibition of cell proliferation.
- Mechanism of Action : It is suggested that the compound may interact with DNA, potentially inhibiting DNA-dependent enzymes which are crucial for tumor cell survival. This interaction leads to cell cycle arrest and apoptosis in cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 20.46 ± 8.63 |
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial properties against various pathogens:
- Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
- Results : Compounds similar in structure displayed effective antibacterial activity, suggesting that modifications to the thiazole and benzopyran moieties can enhance efficacy against microbial strains .
Case Studies
- In Vivo Studies : In vivo experiments using immunosuppressed rat models demonstrated that derivatives of this compound exhibited significant activity against Pneumocystis carinii, further supporting its potential as an effective therapeutic agent in treating opportunistic infections .
- Comparative Analysis : Comparative studies with other benzimidazole and benzothiazole derivatives showed that compounds containing the thiazole ring were more effective in both antitumor and antimicrobial assays than their counterparts without this modification .
The proposed mechanism of action for 2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
